molecular formula C14H13F3N2 B1440508 4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline CAS No. 1020253-07-9

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline

Cat. No.: B1440508
CAS No.: 1020253-07-9
M. Wt: 266.26 g/mol
InChI Key: QBELIDNIHJNJQQ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the 4-position and a trifluoromethyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated reaction systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-YL)quinoline: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    8-(Trifluoromethyl)quinoline: Lacks the pyrrolidine ring, affecting its biological activity and interactions.

    4-(Morpholin-4-YL)-8-(trifluoromethyl)quinoline: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in its chemical behavior and applications.

Uniqueness

4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which confer distinct properties such as enhanced lipophilicity and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-1-yl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c15-14(16,17)11-5-3-4-10-12(6-7-18-13(10)11)19-8-1-2-9-19/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBELIDNIHJNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674399
Record name 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-07-9
Record name 4-(1-Pyrrolidinyl)-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020253-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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